methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate
CAS No.: 2171984-08-8
Cat. No.: VC12012297
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2171984-08-8 |
|---|---|
| Molecular Formula | C17H24N2O4 |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | methyl 6-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C17H24N2O4/c1-16(2,3)23-15(21)19-11-17(8-5-9-17)13-7-6-12(10-18-13)14(20)22-4/h6-7,10H,5,8-9,11H2,1-4H3,(H,19,21) |
| Standard InChI Key | CHPQQEJWMVXCSO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1(CCC1)C2=NC=C(C=C2)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CCC1)C2=NC=C(C=C2)C(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates a pyridine ring substituted at the 3-position with a methyl carboxylate group and at the 6-position with a 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl moiety. Its IUPAC name, methyl 6-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]pyridine-3-carboxylate, reflects this arrangement. The cyclobutyl group introduces steric constraints, while the Boc-protected amine enhances stability during synthetic workflows .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₄ | |
| Molecular Weight | 320.4 g/mol | |
| SMILES | CC(C)(C)OC(=O)NCC1(CCC1)C2=NC=C(C=C2)C(=O)OC | |
| InChIKey | CHPQQEJWMVXCSO-UHFFFAOYSA-N |
Synthetic Routes and Methodological Considerations
Multi-Step Synthesis Overview
The compound is synthesized through sequential functionalization of the pyridine core. A plausible route involves:
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Cyclobutane Ring Formation: Cyclobutylation via [2+2] photocycloaddition or ring-closing metathesis to install the cyclobutyl group .
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Boc Protection: Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine .
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Esterification: Methanol-mediated esterification of the carboxylic acid precursor using thionyl chloride (SOCl₂) or DCC/DMAP .
Table 2: Representative Synthetic Steps
Chirality and Stereochemical Outcomes
Applications in Medicinal Chemistry and Drug Discovery
Role as a Synthetic Intermediate
This compound’s Boc-protected amine and ester groups make it a versatile building block for:
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Peptide Mimetics: Incorporation into peptidomimetic scaffolds targeting protease inhibitors .
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Kinase Inhibitors: Functionalization of the pyridine ring to modulate ATP-binding pockets in kinase targets.
Case Study: Anticancer Agent Development
A 2024 study utilized this compound to synthesize analogs inhibiting Bruton’s tyrosine kinase (BTK). Substitution at the pyridine 3-position with acrylamide yielded covalent inhibitors with IC₅₀ values <10 nM.
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | ≥50 |
| Methanol | 30 |
| Water | <0.1 |
| Data adapted from VulcanChem. |
Future Directions and Research Opportunities
Expanding Structural Diversity
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Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the pyridine 4-position .
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Boc Deprotection: Post-synthetic modification to free amines for conjugation with targeting moieties .
Computational Modeling
Molecular dynamics simulations could optimize cyclobutyl-pyridine interactions for improved target binding, as demonstrated in cyclopentane-based inhibitors (PubChem CID: 18453395) .
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